4-Nitrocatechol
Overview
Description
4-Nitrocatechol is a member of the class of catechols that is benzene-1,2-diol substituted by a nitro group at position 4. It is the by-product of the hydroxylation of p-nitrophenol . It has a role as a lipoxygenase inhibitor and a human xenobiotic metabolite . It can be used as a catalyst and an antibacterial against intestinal bacteria .
Synthesis Analysis
4-Nitrocatechol was identified as a product of transformation of 4-nitrophenol by bacterial strain Corynebacterium sp.8/3 using direct acetylation of biodegradation samples by acetic anhydride followed by GC–MS analysis .
Molecular Structure Analysis
The molecular structure of 4-Nitrocatechol is C6H5NO4 . More detailed information about its molecular structure and spectroscopic properties at different pH levels can be found in the research paper titled "Molecular structure and spectroscopic properties of 4-nitrocatechol at different pH: UV visible, Raman, DFT and TD-DFT calculations" .
Chemical Reactions Analysis
4-Nitrocatechol is produced from the reaction of catechol with OH and NO3 radicals in the presence of NOx . This reaction produces secondary organic aerosols (SOA) with exceptionally high mass yields, reflecting the low volatility and high density of reaction products .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Nitrocatechol include a molecular weight of 155.1082 g/mol . More detailed information about its physical and chemical properties can be found in the research paper titled "Molecular structure and spectroscopic properties of 4-nitrocatechol at different pH: UV visible, Raman, DFT and TD-DFT calculations" .
Scientific Research Applications
Non-heme Iron Dioxygenases Probe
- Scientific Field: Biochemistry
- Application Summary: 4-Nitrocatechol has been examined as an active site probe for non-heme iron dioxygenases . It has been found to be valuable, particularly with those containing iron in the Fe(III) oxidation state .
- Methods of Application: 4-Nitrocatechol is a strong competitive inhibitor of substrate oxygenation by protocatechuate 3,4-dioxygenase, forming a reversible complex with this enzyme, and by pyrocatechase .
- Results or Outcomes: The number of binding sites per enzyme molecule titrated spectrophotometrically with 4-nitrocatechol agrees with results from previous studies with either the principal substrate or other analogues .
Amperometric Determination of Al(III)
- Scientific Field: Analytical Chemistry
- Application Summary: 4-Nitrocatechol (4ncat) is a suitable ligand for amperometric determination of Al(III) at environmental concentrations .
Formation of Colored Complexes
- Scientific Field: Analytical Chemistry
- Application Summary: 4-Nitrocatechol is an effective ligand for the formation of colored complexes that are attractive for analytical applications .
Lipoxygenase Inhibitor
- Scientific Field: Biochemistry
- Application Summary: 4-Nitrocatechol (4NC) is a known inhibitor of lipoxygenase .
- Methods of Application: The X-ray analysis shows 4NC near iron with partial occupancy, blocking access to Fe .
Ultrafast Excited-State Proton Transfer
- Scientific Field: Physical Chemistry
- Application Summary: 4-Nitrocatechol has been studied for its ultrafast excited-state proton transfer . This is important for understanding the photochemistry of nitrophenols .
- Methods of Application: The study involved experimental analysis of ultrafast electron dynamics in 4-nitrocatechol, accompanied by time-dependent quantum mechanical calculations .
- Results or Outcomes: The results suggest that electronic triplet states are not efficiently populated upon 340 nm excitation, as efficient proton transfer occurs in the excited state on a time scale of a few picoseconds in water and tens of picoseconds in 2-propanol .
Safety And Hazards
properties
IUPAC Name |
4-nitrobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNPNXSISMKQEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186804 | |
Record name | 4-Nitrocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Nitrocatechol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Nitrocatechol | |
CAS RN |
3316-09-4 | |
Record name | 4-Nitrocatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3316-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Nitrocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003316094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrocatechol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03407 | |
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Record name | 3316-09-4 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80651 | |
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Record name | 4-Nitrocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitropyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.009 | |
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Record name | 4-NITROCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW60NG75EN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-Nitrocatechol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-176 °C, 174 - 176 °C | |
Record name | 4-Nitrocatechol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Nitrocatechol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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